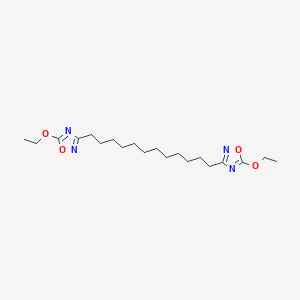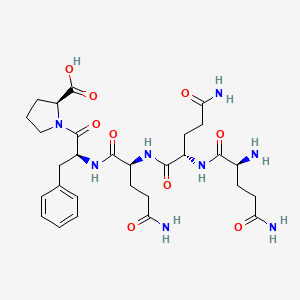
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is a peptide compound composed of five amino acids: three L-glutamine residues, one L-phenylalanine residue, and one L-proline residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-glutamine residues).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Modifying the side chains of amino acids, particularly the phenylalanine residue.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Deamidation: Can be catalyzed by enzymes like glutaminases or under mild acidic conditions.
Major Products
Hydrolysis: Yields L-glutamine, L-phenylalanine, and L-proline.
Oxidation: Produces oxidized derivatives of phenylalanine and potentially other amino acids.
Deamidation: Results in the formation of L-glutamic acid from L-glutamine residues.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of functional foods and nutraceuticals, particularly for its potential health benefits.
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. For example, the compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-alanine: Contains an alanine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-serine: Features a serine residue in place of proline.
Uniqueness
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three consecutive L-glutamine residues, along with L-phenylalanine and L-proline, contributes to its stability and potential functional roles in various applications.
Propiedades
Número CAS |
873217-89-1 |
|---|---|
Fórmula molecular |
C29H42N8O9 |
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H42N8O9/c30-17(8-11-22(31)38)25(41)34-18(9-12-23(32)39)26(42)35-19(10-13-24(33)40)27(43)36-20(15-16-5-2-1-3-6-16)28(44)37-14-4-7-21(37)29(45)46/h1-3,5-6,17-21H,4,7-15,30H2,(H2,31,38)(H2,32,39)(H2,33,40)(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
ONIDMPMJXNKFEA-SXYSDOLCSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
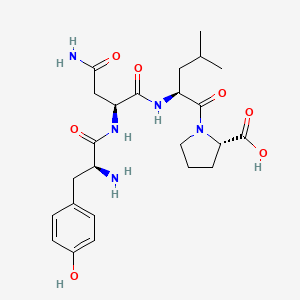
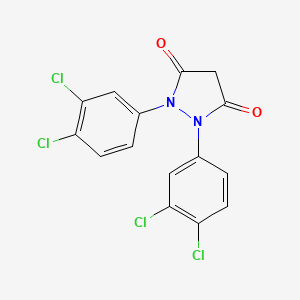
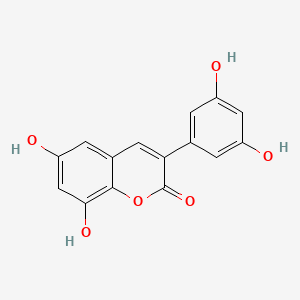

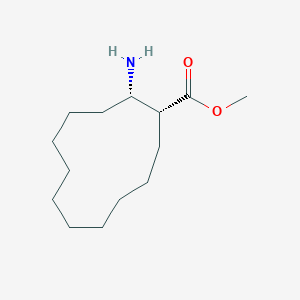
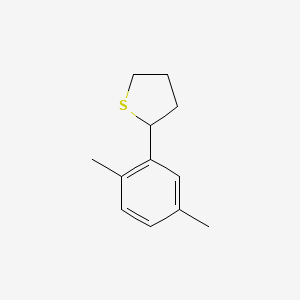
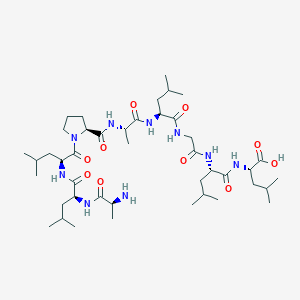
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
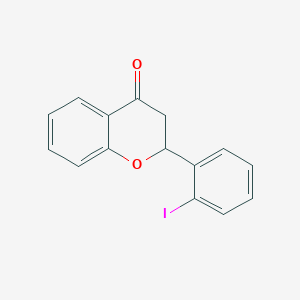
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
